An In-Depth Technical Guide to Boc-L-Norleucine (Boc-Nle-OH)
An In-Depth Technical Guide to Boc-L-Norleucine (Boc-Nle-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-tert-butoxycarbonyl-L-norleucine (Boc-Nle-OH), a key building block in peptide synthesis and drug discovery.
Core Chemical Properties and Structure
Boc-L-norleucine is a derivative of the non-proteinogenic amino acid L-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][2][3]
Physicochemical Properties
Boc-Nle-OH is typically a colorless to light yellow oil or syrup-like substance.[2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | Colorless to light yellow oil/syrup | [2][3] |
| Boiling Point | ~373.37°C (rough estimate) | [2] |
| pKa | ~4.02 (Predicted) | [2] |
| Optical Rotation | [α]20/D −8±1°, c = 1% in methanol | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Structural Information
The structural details of Boc-L-norleucine are critical for its application in stereospecific synthesis.
| Identifier | Value | References |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanoic acid | [1] |
| Synonyms | (S)-2-(Boc-amino)caproic acid, (S)-2-(Boc-amino)hexanoic acid, Boc-L-norleucine | |
| CAS Number | 6404-28-0 | [1] |
| SMILES String | CCCC--INVALID-LINK--C(O)=O | |
| InChI Key | ZIOCIQJXEKFHJO-QMMMGPOBSA-N |
Experimental Protocols
Synthesis of Boc-L-Norleucine
A general and widely used method for the synthesis of Boc-L-norleucine involves the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[2]
Materials:
-
L-norleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[4]
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
1 M Sodium bisulfate (NaHSO₄) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-norleucine in a 1:1 mixture of water and THF.
-
Add sodium bicarbonate (or triethylamine) to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.
-
After the reaction is complete, add water to dissolve any precipitate.
-
Extract the mixture with petroleum ether to remove unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.
-
Extract the acidified aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Boc-L-norleucine as a clear oil.[2]
Purification of Boc-L-Norleucine
The crude Boc-L-norleucine obtained from synthesis can be purified to meet the high-purity requirements for peptide synthesis.
Materials:
-
Crude Boc-L-norleucine
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Dissolve the crude oil in a minimal amount of the chosen eluent.
-
Prepare a silica gel column with the appropriate solvent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes).
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified Boc-L-norleucine.
Analytical Characterization
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for confirming the structure of the synthesized Boc-L-norleucine.
Experimental Conditions:
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0 ppm
¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 12.38 (bs, 1H, COOH)
-
δ 7.02 (d, J=8.2 Hz, 1H, NH)
-
δ 3.87-3.78 (m, 1H, CH)
-
δ 1.69-1.47 (m, 2H, CH₂)
-
δ 1.37 (s, 9H, t-Bu)
-
δ 1.32-1.20 (m, 4H, CH₂)
-
δ 0.85 (t, J=7.0Hz, 3H, CH₃)[2]
Mass Spectrometry
Mass spectrometry is employed to confirm the molecular weight of Boc-L-norleucine. Techniques like Electrospray Ionization (ESI) are commonly used.
Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 232.15 or other relevant adducts depending on the ionization method used.
Applications in Research and Drug Development
Boc-L-norleucine is a valuable building block in the synthesis of peptides and peptidomimetics.[3] The incorporation of the non-natural amino acid norleucine can confer unique properties to peptides, such as increased metabolic stability and altered biological activity.[3] This makes it a compound of interest for researchers in drug development and protein engineering.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of Boc-L-norleucine.
Caption: Workflow for the synthesis and analysis of Boc-L-norleucine.
Potential Biological Signaling Pathways
While direct studies on the signaling pathways of Boc-L-norleucine are limited, its structural similarity to leucine (B10760876) suggests potential interactions with pathways regulated by amino acids. Leucine is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The diagram below outlines a simplified representation of the mTOR pathway, which could be a starting point for investigating the biological effects of Boc-Nle-OH or peptides containing this residue.
Caption: Simplified mTOR signaling pathway potentially influenced by norleucine derivatives.
